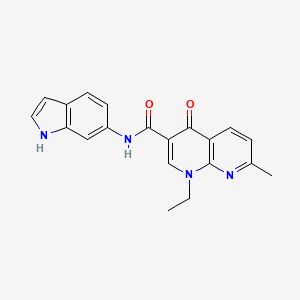![molecular formula C21H19N7OS3 B5989257 N-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N'-[2-(PHENYLSULFANYL)PHENYL]GUANIDINE](/img/structure/B5989257.png)
N-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N'-[2-(PHENYLSULFANYL)PHENYL]GUANIDINE
Vue d'ensemble
Description
N-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N'-[2-(PHENYLSULFANYL)PHENYL]GUANIDINE is a useful research compound. Its molecular formula is C21H19N7OS3 and its molecular weight is 481.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-(6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-[2-(phenylthio)phenyl]guanidine is 481.08132178 g/mol and the complexity rating of the compound is 754. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicidal Activity
The compound N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine, a close analogue, has been synthesized and found to exhibit weak herbicidal activity. This indicates potential applications of related compounds in agriculture (He, Wang, & Li, 2006).
Antihypertensive and Vasodilator Activities
Some related 2-aryl-5-guanidino-1,3,4-thiadiazoles exhibit antihypertensive properties, lowering blood pressure in hypertensive rats. This suggests possible applications in cardiovascular research and therapeutics (Turner et al., 1988).
Antibacterial Activities
Various derivatives of related compounds like 5-(5-amino-1,3,4-thiadiazole-2-yl)-3,4-dihydro-6-methyl-4-phenyl-pyrimidin-2(1H)-one have shown promising antibacterial activity. This points towards potential applications in developing new antimicrobial agents (Andrews, Komathi, & Mohan, 2017).
Antioxidant Activity
N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives, which are structurally similar, have been screened for in vitro antioxidant activity. Some compounds demonstrated significant radical scavenging, indicating potential for research into oxidative stress-related diseases (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Antimicrobial Agents
Derivatives of 1,3,4-thiadiazole have been shown to possess antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents. This includes compounds like 4-thiazolidinones and 2-azetidinones derivatives from chalcone (Patel & Patel, 2017).
Antifungal Activity
Compounds like 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine Derivatives Containing a Heterocyclic Compound have shown significant antifungal effects against fungi such as Aspergillus terreus and Aspergillus niger, indicating potential applications in antifungal research and therapeutics (Jafar, Mahdi, Hadwan, & AlameriAmeer, 2017).
Propriétés
IUPAC Name |
2-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]-1-(2-phenylsulfanylphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7OS3/c1-13-27-28-21(31-13)30-12-14-11-18(29)25-20(23-14)26-19(22)24-16-9-5-6-10-17(16)32-15-7-3-2-4-8-15/h2-11H,12H2,1H3,(H4,22,23,24,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCJDZSCOSAQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)N=C(N)NC3=CC=CC=C3SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)/N=C(\N)/NC3=CC=CC=C3SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-DICHLOROPHENYL)-2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDE](/img/structure/B5989174.png)



![N-benzyl-N-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinamine](/img/structure/B5989196.png)
![methyl 5-methyl-2-({[(2-thienylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5989223.png)
![3-cyclopropyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5989238.png)
![2-[5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5989249.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5989255.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-(3-furoyl)piperidine](/img/structure/B5989265.png)
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5989268.png)
![Ethyl (5E)-5-[(2H-1,3-benzodioxol-5-YL)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B5989275.png)
![2-[3,4-bis(acetyloxy)phenyl]-5-hydroxy-4-oxo-3,4-dihydro-2H-chromene-3,7-diyl diacetate](/img/structure/B5989276.png)
![1-[(2,5-dimethylphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5989284.png)
